molecular formula C8H8F3NO B2756108 5-Hydroxy-2-(trifluoromethyl)benzylamine CAS No. 1243285-21-3

5-Hydroxy-2-(trifluoromethyl)benzylamine

Cat. No. B2756108
CAS RN: 1243285-21-3
M. Wt: 191.153
InChI Key: HXGRSRNOLDUOIT-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(trifluoromethyl)benzylamine is a chemical compound that is part of the benzylamine family . It is a derivative of acetophenone, which is an interesting synthon in most organic reactions . Acetophenone has been utilized in the synthesis of many heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . For instance, the synthesis of 5-Aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones was achieved via the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by intramolecular cyclization of intermediate compounds in the presence of H2SO4 and SiO2 as a catalyst .


Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)benzylamine, a related compound, is C8H8F3N . It has an average mass of 175.151 Da and a mono-isotopic mass of 175.060883 Da .


Chemical Reactions Analysis

Reactions at the benzylic position are crucial for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that occur at the benzylic position .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzylamine, a related compound, is colorless to yellow in color, with a density of 1.2490g/mL . It has a flash point of 69°C, and its refractive index ranges from 1.4700 to 1.472 .

Scientific Research Applications

Pharmacokinetic Studies

  • Derivatization in Pharmacokinetics : (5R)-Hydroxytriptolide, a compound with anti-inflammatory and immunosuppressive effects, uses derivatization from benzylamine for quantification in human plasma. This method, involving liquid chromatography-tandem mass spectrometry, is crucial for Phase I pharmacokinetic studies (Liu et al., 2011).

Analytical Chemistry

  • Spectrofluorimetric Determination : A spectrofluorimetric method for determining 5-hydroxyindoles uses benzylamine as a fluorogenic reagent. This technique is sensitive and selective, allowing for the detection of low concentrations of 5-hydroxyindoles (Ishida et al., 1991).
  • Photocatalytic Fluorescence Derivatization : An innovative method for the determination of 5-hydroxyindoles involves benzylamine derivatization via online photocatalytic oxidation. This technique requires minimal sample pre-treatment and is applied for analyzing 5-hydroxyindole-3-acetic acid in human urine (Todoroki et al., 2006).

Molecular Imaging

  • Two-Photon Fluorescence Imaging : A study on star-shaped glycosylated conjugated oligomer, which includes benzylamine, focuses on two-photon fluorescence imaging of live cells. This approach enhances the imaging capabilities in biological research (Wang et al., 2011).

Chemical Synthesis and Catalysis

  • Aerobic Oxidation of Benzyl Amines : Research on the aerobic oxidation of benzylamine and its derivatives with metal–organic framework solids provides insights into the synthesis of benzyl imines. This is significant for developing sustainable chemical processes (Dhakshinamoorthy et al., 2010).

Neuropharmacology

  • Characterization of Serotonin Receptors : Studies investigate the role of benzylamine derivatives in characterizing serotonin (5-HT) receptors, contributing to the understanding of neurotransmitter systems in the brain (Bockaert et al., 1990).

Material Science

  • Nanofiltration Membranes : Research on novel sulfonated thin-film composite nanofiltration membranes, incorporating benzylamine derivatives, highlights their application in water treatment and dye solutions. This is significant for environmental sustainability (Liu et al., 2012).

Biological Psychiatry

  • 5-HT Disturbances in Psychiatric Disorders : Benzylamine-related compounds have been used to study the specific disturbances of 5-hydroxytryptamine in various psychiatric disorders, offering insights into the biological basis of these conditions (van Praag et al., 1987).

Future Directions

Acetophenone, a precursor in the synthesis of 5-Hydroxy-2-(trifluoromethyl)benzylamine, has been utilized in the synthesis of many heterocyclic compounds . It is anticipated that the study and application of this compound and similar compounds will continue to be a significant area of research in the future .

properties

IUPAC Name

3-(aminomethyl)-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3,13H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGRSRNOLDUOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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